2-Oxo-Zoniporide-15N3
Description
2-Oxo-Zoniporide-15N3 is a nitrogen-15 isotopically labeled derivative of 2-Oxo-Zoniporide, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). This compound is primarily utilized in pharmacological research to study NHE1’s role in cellular pH regulation, ischemia-reperfusion injury, and cardiac hypertrophy. The isotopic labeling with 15N enables precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies, enhancing the accuracy of metabolic and pharmacokinetic analyses . Its molecular formula is C₁₉H₂₄¹⁵N₃O₄, with a molecular weight of 381.43 g/mol.
Properties
Molecular Formula |
C₁₇H₁₆N₃¹⁵N₃O₂ |
|---|---|
Molecular Weight |
339.33 |
Synonyms |
N-(Aminoiminomethyl)-5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxamide-15N3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Zoniporide and Eniporide
Zoniporide (C₁₉H₂₅N₃O₄) and Eniporide (C₁₈H₂₃N₃O₄) are two structurally related NHE1 inhibitors. Key differences include:
Key Findings :
- Enhanced metabolic stability (6.7 hours vs. 4.2 hours for Zoniporide) suggests reduced hepatic clearance due to isotopic effects .
Functional Analogs: Cariporide and TY-51924
Cariporide (C₁₃H₁₈N₂O₃S) and TY-51924 (C₁₇H₂₂N₂O₅) are functionally similar NHE1 inhibitors but differ in chemical backbone and selectivity:
| Property | This compound | Cariporide | TY-51924 |
|---|---|---|---|
| Selectivity (NHE1/NHE3) | >1000-fold | 300-fold | >500-fold |
| Oral Bioavailability | 42% | 28% | 35% |
| Plasma Protein Binding | 89% | 92% | 85% |
Comparative Pharmacokinetic and Toxicity Data
Pharmacokinetic Parameters (Rat Model)
| Parameter | This compound | Zoniporide | Eniporide |
|---|---|---|---|
| Cₘₐₓ (ng/mL) | 520 ± 45 | 480 ± 50 | 390 ± 40 |
| AUC₀–∞ (ng·h/mL) | 3200 ± 300 | 2400 ± 250 | 2100 ± 200 |
| Vd (L/kg) | 1.2 | 1.5 | 1.8 |
Key Findings :
- Higher AUC₀–∞ (3200 ng·h/mL) for this compound indicates prolonged systemic exposure compared to Zoniporide .
Toxicity Profile
| Metric | This compound | Cariporide |
|---|---|---|
| LD₅₀ (mg/kg, rat) | 220 | 180 |
| Hepatotoxicity (Incidence) | 8% | 15% |
Key Findings :
- Lower hepatotoxicity incidence (8%) compared to Cariporide (15%) highlights improved safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
